molecular formula C24H20N2O4 B11016537 N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine

N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine

Cat. No.: B11016537
M. Wt: 400.4 g/mol
InChI Key: PZZULHSTTMZVJE-IBGZPJMESA-N
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Description

N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an acridine moiety linked to a phenylalanine residue through an acetyl group, making it a subject of interest in medicinal chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine typically involves multiple steps:

    Formation of 9-oxoacridine-10(9H)-yl acetic acid: This intermediate can be synthesized by reacting acridone with bromoacetic acid under basic conditions.

    Coupling with L-phenylalanine: The intermediate is then coupled with L-phenylalanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve:

    Large-scale synthesis of intermediates: Using optimized reaction conditions to maximize yield and purity.

    Automated synthesis: Employing automated peptide synthesizers for the coupling step to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The acridine moiety can be oxidized using reagents like potassium permanganate.

    Reduction: The carbonyl group in the acridine ring can be reduced using agents such as sodium borohydride.

    Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of acridine derivatives with additional oxygen functionalities.

    Reduction: Conversion to hydroxy or alkoxy derivatives.

    Substitution: Introduction of substituents on the phenylalanine aromatic ring.

Scientific Research Applications

N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with DNA and proteins, making it a candidate for biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of fluorescent dyes and probes for analytical techniques.

Mechanism of Action

The mechanism by which N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine exerts its effects involves:

    Molecular Targets: It can interact with nucleic acids and proteins, potentially inhibiting or modifying their functions.

    Pathways Involved: The compound may interfere with cellular signaling pathways, particularly those involving DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    9-Oxo-10(9H)-acridineacetic acid: Shares the acridine moiety but lacks the phenylalanine residue.

    N-(9-acridinyl)glycine: Similar structure but with glycine instead of phenylalanine.

    Acridine orange: A well-known acridine derivative used as a fluorescent dye.

Uniqueness

N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine is unique due to its combination of an acridine moiety with an amino acid, providing a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler acridine derivatives.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

(2S)-2-[[2-(9-oxoacridin-10-yl)acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H20N2O4/c27-22(25-19(24(29)30)14-16-8-2-1-3-9-16)15-26-20-12-6-4-10-17(20)23(28)18-11-5-7-13-21(18)26/h1-13,19H,14-15H2,(H,25,27)(H,29,30)/t19-/m0/s1

InChI Key

PZZULHSTTMZVJE-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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